molecular formula C6H9NO3 B2832744 (3S)-5-Oxo-3-pyrrolidineacetic acid CAS No. 808157-23-5

(3S)-5-Oxo-3-pyrrolidineacetic acid

Cat. No.: B2832744
CAS No.: 808157-23-5
M. Wt: 143.142
InChI Key: YKTYYHBGRGVBPG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S)-5-Oxo-3-pyrrolidineacetic acid” is a compound that belongs to the pyrrolidine class of molecules. It has a molecular formula of C6H9NO3 and a molecular weight of 143.142 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, is often achieved through ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 143.14 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .

Scientific Research Applications

Synthesis and Memory Enhancement Potential

Research into compounds structurally related to (3S)-5-oxo-3-pyrrolidineacetic acid, such as esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, explores their synthesis for potential activity in learning and memory processes. These compounds are considered either as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, aiming to contribute to cognitive enhancement and memory research (Pinza & Pifferi, 1978).

Antiviral Activity

The compound has been indirectly associated with the synthesis of novel inhibitors showing significant in vitro antiviral activity against human rhinovirus (HRV) and related picornaviruses. This application underscores the potential of structurally similar compounds in contributing to the development of antiviral drugs, particularly through the inhibition of viral proteases (Patick et al., 2005).

Inhibition of GABA Uptake

Another significant application is the exploration of this compound derivatives as potent inhibitors of gamma-aminobutyric acid (GABA) uptake. This research sheds light on the compound's role in enhancing neurotransmitter activity in the brain, potentially offering therapeutic benefits for conditions characterized by GABAergic dysfunction (Ali et al., 1985).

Synthesis of Diastereomerically Pure Pyrrolidinones

The compound is pivotal in the synthesis of diastereomerically pure pyrrolidin-2-ones, serving as a precursor to both (R)- and (S)-3-pyrrolidineacetic acid. This synthesis process is crucial for producing enantiomerically pure forms of biologically active amino acids, demonstrating the compound's value in medicinal chemistry and drug design (Galeazzi, Mobbili, & Orena, 1996).

Properties

IUPAC Name

2-[(3S)-5-oxopyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYYHBGRGVBPG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.